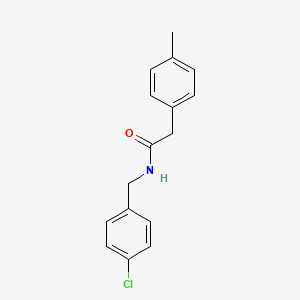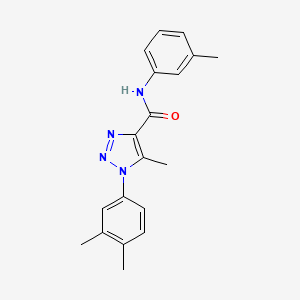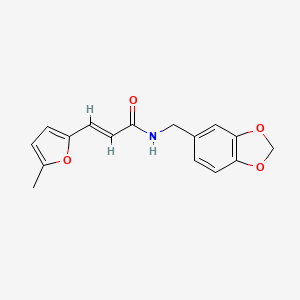
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a member of the acetanilide class of compounds, which have been widely used in the development of analgesic and anti-inflammatory drugs. However, CMA itself is not used as a drug due to its potential toxicity and lack of selectivity for specific molecular targets. Instead, CMA has been primarily used as a research tool for investigating the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves its binding to specific molecular targets in cells. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide binds to a specific site on the receptor, blocking its activity and preventing the transmission of pain signals. Other potential targets of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include enzymes involved in inflammation and cancer progression.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide depend on the specific molecular targets it binds to. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain perception without affecting other sensory modalities such as touch or temperature. Other potential effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include the inhibition of inflammation and cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its selectivity for specific molecular targets. This allows researchers to investigate the effects of blocking or activating specific pathways without affecting other cellular processes. However, one of the limitations of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide is its potential toxicity and lack of selectivity for specific targets. This can make it difficult to interpret the results of experiments and may limit its usefulness in certain contexts.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds. One area of interest is the development of more selective and potent TRPV1 inhibitors for use as analgesic drugs. Another potential direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and metabolism. Additionally, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds may have potential applications in the treatment of inflammation and cancer, although further research is needed to fully understand their mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 4-methylacetanilide in the presence of a base such as sodium hydroxide. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The overall yield of this synthesis method is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been used in a wide range of scientific research applications, including studies on pain perception, inflammation, and cancer. One of the primary uses of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been in the investigation of the vanilloid receptor TRPV1, which is involved in the perception of pain and heat. N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to selectively block the activity of TRPV1, making it a valuable tool for understanding the molecular mechanisms of pain perception.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-2-4-13(5-3-12)10-16(19)18-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYAEDBZLKLWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)


![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)
